![molecular formula C5H8N4 B2978872 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine CAS No. 706757-05-3](/img/structure/B2978872.png)
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine
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Overview
Description
“4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine” is a compound that belongs to the class of triazolopyridine . It has a molecular weight of 120.1121 .
Synthesis Analysis
A general and facile method provides rapid entry into 3-aryl substituted 4,5,6,7-tetrahydro triazolo pyrazines and their ring fused analogues in one-pot under palladium–copper catalysis . The methodology utilizes simple and easily available substrates of broad range .Molecular Structure Analysis
The molecular structure of “4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine” is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The microreview summarizes the data on the methods of heterocyclization leading to the formation of the 4,5,6,7-tetrahydro [1,2,3]triazolo [1,5- a ]pyrazine system published over the last 5 years .Scientific Research Applications
Chemoselective Extraction of Copper (II) Ions
This compound has been used in the construction of bicyclic fused triazolium ionic liquids designed for the chemoselective extraction of copper (II) ions .
Histidine-Containing Peptides Extraction
The same ionic liquids mentioned above have also been designed to extract histidine-containing peptides .
Medicinal Applications
Substituted versions of this compound have been explored for use in the treatment and/or prophylaxis of diseases, particularly inflammatory pulmonary diseases .
Inhibition of Vascular Endothelial Growth Factor Receptor-2
Derivatives of this compound have been synthesized and evaluated as inhibitors of vascular endothelial growth factor receptor-2, which is significant in the context of cancer research .
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives, which are structurally related to the compound , have shown potential antibacterial activities .
Privileged Motif in Drug Discovery
The condensed system of 1,2,4-triazole and piperazine, elements related to this compound, has been a focus of the scientific community and considered a “privileged motif” for drug discovery .
Mechanism of Action
While the specific mechanism of action for “4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine” is not explicitly mentioned in the search results, it’s worth noting that similar compounds have been found to react with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .
properties
IUPAC Name |
4,5,6,7-tetrahydro-2H-triazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-6-3-5-4(1)7-9-8-5/h6H,1-3H2,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIMNWTYRGWBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NNN=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine | |
CAS RN |
706757-05-3 |
Source
|
Record name | 3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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